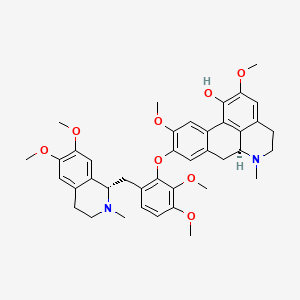
Fetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fetidine is a bisbenzylisoquinoline alkaloid.
Wissenschaftliche Forschungsanwendungen
Pharmacological Profile
Fetidine is classified under the phenylpiperidine derivatives and is primarily utilized for its analgesic properties. It acts on the central nervous system to relieve moderate to severe pain, making it effective in various medical scenarios, particularly during labor and postoperative recovery.
Clinical Applications
-
Labor Pain Management
- This compound has been extensively studied for its efficacy in managing labor pain. A study involving 102 patients demonstrated that this compound significantly reduced the duration of the active phase of labor and provided favorable analgesic effects compared to a control group. The Visual Analog Scale (VAS) scores indicated a marked decrease in pain levels after administration of this compound, showing its effectiveness in obstetric analgesia .
-
Postoperative Pain Relief
- In postoperative settings, this compound is frequently employed to alleviate pain following surgical procedures. Its rapid onset of action and relatively short duration make it suitable for acute pain management, allowing for timely interventions when necessary.
-
Emergency Medicine
- This compound is also utilized in emergency medicine for rapid pain relief in trauma cases or acute abdominal pain situations. Its quick action helps stabilize patients before further treatment options are considered.
Study on Labor Duration
A clinical trial assessed the impact of this compound on labor duration and maternal outcomes. The findings highlighted that:
- The active phase of labor was significantly shorter in the this compound group (p<0.001).
- Maternal heart rates were lower, indicating less stress during labor.
- Side effects such as nausea were noted but were not severe enough to outweigh the benefits .
Comparative Analyses
Research comparing this compound with other analgesics has shown that while it is effective, there are considerations regarding side effects such as respiratory depression and potential for addiction. Therefore, its use is often balanced with monitoring protocols to ensure patient safety.
Data Table: Efficacy of this compound in Labor Pain Management
| Parameter | This compound Group (n=102) | Control Group (n=92) | p-value |
|---|---|---|---|
| Initial VAS Score | 7.55 ± 1.21 | 7.60 ± 1.15 | 0.800 |
| VAS Score at 1 Hour | 5.73 ± 1.54 | 8.00 ± 1.20 | <0.001 |
| VAS Score at 2 Hours | 5.16 ± 1.29 | 8.38 ± 1.22 | <0.001 |
| Maternal Pulse Decrease | Yes (significant) | No | <0.05 |
Safety Profile and Considerations
While this compound is effective for pain management, it carries risks typical of opioid medications, including:
- Respiratory depression
- Potential for misuse or addiction
- Side effects such as nausea and vomiting
Due to these risks, careful patient selection and monitoring are essential when administering this compound.
Eigenschaften
CAS-Nummer |
7072-86-8 |
|---|---|
Molekularformel |
C40H46N2O8 |
Molekulargewicht |
682.8 g/mol |
IUPAC-Name |
(6aS)-9-[6-[[(1S)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2,3-dimethoxyphenoxy]-2,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol |
InChI |
InChI=1S/C40H46N2O8/c1-41-13-11-22-17-31(45-4)32(46-5)20-26(22)28(41)15-24-9-10-30(44-3)40(49-8)39(24)50-34-19-25-16-29-36-23(12-14-42(29)2)18-35(48-7)38(43)37(36)27(25)21-33(34)47-6/h9-10,17-21,28-29,43H,11-16H2,1-8H3/t28-,29-/m0/s1 |
InChI-Schlüssel |
IBHSRCBKJMEBQB-VMPREFPWSA-N |
SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)OC5=C(C=CC(=C5OC)OC)CC6C7=CC(=C(C=C7CCN6C)OC)OC)O)OC |
Isomerische SMILES |
CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC(=C(C=C43)OC)OC5=C(C=CC(=C5OC)OC)C[C@H]6C7=CC(=C(C=C7CCN6C)OC)OC)O)OC |
Kanonische SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)OC5=C(C=CC(=C5OC)OC)CC6C7=CC(=C(C=C7CCN6C)OC)OC)O)OC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















